1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine
Description
1-{4-Methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine is a bicyclic heterocyclic compound featuring a cyclopenta[d]pyrimidine core fused to a piperidine ring. The cyclopenta[d]pyrimidine system consists of a five-membered cyclopentane ring fused to a pyrimidine ring at the [d] position, with a methyl substituent at the 4-position. Piperidine, a six-membered saturated amine ring, contributes conformational flexibility and basicity.
Properties
IUPAC Name |
4-methyl-2-piperidin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-10-11-6-5-7-12(11)15-13(14-10)16-8-3-2-4-9-16/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBALSUCMJSIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction typically takes place in an ethanol solvent to produce a high-purity product.
Chemical Reactions Analysis
1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine has several scientific research applications. It is used in the development of novel inhibitors for carbon steel corrosion in acidic environments . Additionally, this compound is employed in the synthesis of key intermediates for pharmaceuticals, such as cefpirome . Its unique structure and reactivity make it a valuable compound in medicinal chemistry and materials science.
Mechanism of Action
The mechanism of action of 1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine involves its interaction with molecular targets and pathways. The compound’s heterocyclic structure allows it to form coordinate bonds with metal surfaces, providing corrosion protection through adsorption and surface coverage . This protective layer is formed by electrostatic attraction between the charged metal surface and the protonated inhibitor compound via physical adsorption.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine
- Structural Difference : Replaces the cyclopenta[d]pyrimidine core with a pyrido[4,3-d]pyrimidine system, introducing a six-membered pyridine ring fused to pyrimidine.
- However, the cyclopenta core in the target compound offers reduced steric hindrance, favoring binding to deeper hydrophobic pockets .
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one
- Structural Difference: Incorporates a chromeno[4,3-d]pyrimidine core fused to a benzene ring and a thioxo group.
- Impact: The chromeno system introduces extended conjugation and rigidity, which may improve binding affinity but reduce solubility.
Substituent Variations
2-{4-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine
- Structural Difference : Substitutes the 4-methyl group with chlorine and replaces piperidine with pyridine.
- Physicochemical Properties: Molecular Weight: 231.68 g/mol (vs. ~245 g/mol estimated for the target compound). pKa: 0.48 (predicted), indicating lower basicity compared to piperidine (pKa ~10.5).
Piperidine Derivatives with Alkyl Substituents
- Examples : 7-(1-Methylpiperidin-4-yl), 7-(1-Ethylpiperidin-4-yl) (from ).
- Impact : Alkyl groups on piperidine improve metabolic stability by shielding the amine from oxidative enzymes. The target compound’s unsubstituted piperidine may exhibit faster clearance but better conformational adaptability .
Functional Group Modifications
Diol and Dione Derivatives
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine (CAS No. 866049-22-1) is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N3, with a molecular weight of 217.32 g/mol. Its structure includes a piperidine ring fused with a cyclopentapyrimidine moiety, which may contribute to its biological activity.
Antiviral Activity
Research has indicated that derivatives of piperidine compounds can act as effective inhibitors against viral infections, particularly HIV. A study demonstrated that related piperidine derivatives exhibited significant anti-HIV activity with IC50 values in the nanomolar range . Although specific data for this compound is limited, its structural similarity suggests potential antiviral properties.
Anti-inflammatory Effects
Pyrimidine derivatives have been extensively studied for their anti-inflammatory effects. In particular, compounds structurally related to this compound have shown promising results in inhibiting COX-2 activity. For instance, related compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess similar anti-inflammatory properties.
Neuropharmacological Potential
The modulation of metabotropic glutamate receptors (mGluRs) has been linked to various central nervous system disorders. Compounds targeting mGluR5 have shown promise in treating conditions such as anxiety and schizophrenia . Given the structural attributes of this compound, it may serve as a scaffold for developing mGluR modulators.
Case Studies and Research Findings
Q & A
Basic Research Question
- Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, while mass spectrometry confirms molecular weight and fragmentation patterns .
- Computational Tools : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), and molecular dynamics simulations predict solubility and membrane permeability . ADMET prediction software (e.g., SwissADME) evaluates drug-likeness and bioavailability .
How can contradictory bioactivity data across different assays be systematically resolved?
Advanced Research Question
Conflicting results often arise from assay-specific conditions (e.g., cell line variability, concentration ranges). Strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in kinase vs. cytotoxicity assays) .
- Purity Verification : Use HPLC or LC-MS to exclude impurities (≥99% purity required for reproducibility) .
- Target Profiling : Employ selectivity panels (e.g., kinase screens) to identify off-target effects .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, pH) influencing activity .
What mechanistic insights exist for the compound’s interaction with biological targets?
Advanced Research Question
The piperidine moiety likely engages in hydrogen bonding with enzymatic active sites, while the cyclopenta[d]pyrimidine core facilitates π-π stacking in hydrophobic pockets (e.g., kinase ATP-binding domains) . Kinetic studies (e.g., surface plasmon resonance) measure binding affinity (KD), and mutagenesis experiments identify critical residues for interaction . For example, replacing piperidine with pyrrolidine reduces potency by 10-fold, highlighting the importance of nitrogen positioning .
How can computational modeling guide the optimization of pharmacokinetic properties?
Advanced Research Question
- Physicochemical Properties : Predict logP (lipophilicity) and topological polar surface area (TPSA) to balance blood-brain barrier penetration and solubility .
- Metabolic Stability : Cytochrome P450 inhibition assays and in silico metabolite prediction (e.g., MetaSite) identify vulnerable sites for deuteration or fluorination .
- Bioavailability : Machine learning models (e.g., QSAR) correlate structural features with oral absorption rates .
What are the best practices for handling and storing this compound to ensure experimental reproducibility?
Basic Research Question
- Storage : Store under inert gas (argon) at –20°C to prevent oxidation .
- Handling : Use anhydrous solvents (e.g., DMF, DMSO) for solubility and glove boxes for air-sensitive reactions .
- Safety : Follow GHS Precautionary Statements (P301+P310 for acute toxicity) and ensure fume hood use during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
